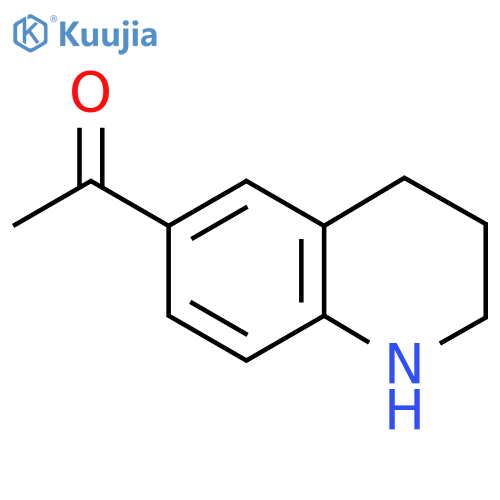

Cas no 113961-88-9 (1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone)

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone

- Ethanone-1--1-2-3-4-tetrahydro-6-quinolinyl--

- 1-(1,2,3,4-Tetrahydro-[6]chinolyl)-aethanon

- 1-(1,2,3,4-tetrahydro-[6]quinolyl)-ethanone

- 6-acetyl-1,2,3,4-tetrahydroquinoline

- Ethanone,1-(1,2,3,4-tetrahydro-6-quinolinyl)

- 1-(1,2,3,4-Tetrahydro-6-Quinolinyl)Ethanone

- Ethanone, 1-(1,2,3,4-tetrahydro-6-quinolinyl)-

- AK167483

- YFNHWMNECPFUGS-UHFFFAOYSA-N

- FCH880482

- TRA0041398

- AB0081563

- MFCD10007750

- DS-9522

- AKOS006304760

- CS-B1053

- 113961-88-9

- SCHEMBL3096482

- DTXSID50439548

- DB-060571

- 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone

-

- MDL: MFCD10007750

- インチ: 1S/C11H13NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h4-5,7,12H,2-3,6H2,1H3

- InChIKey: YFNHWMNECPFUGS-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1C=CC2=C(C=1)CCCN2

計算された属性

- せいみつぶんしりょう: 175.10000

- どういたいしつりょう: 175.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 密度みつど: 1.069±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 105-107 ºC

- ふってん: 356.049°C at 760 mmHg

- ようかいど: 微溶性(2.6 g/l)(25ºC)、

- PSA: 29.10000

- LogP: 2.38530

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature(BD297436)

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T795868-2.5mg |

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone |

113961-88-9 | 2.5mg |

$ 50.00 | 2022-06-02 | ||

| Ambeed | A170468-1g |

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone |

113961-88-9 | 95% | 1g |

$130.0 | 2024-05-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0281-10G |

1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone |

113961-88-9 | 95% | 10g |

¥ 6,204.00 | 2023-03-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T51830-100mg |

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone |

113961-88-9 | 97% | 100mg |

¥683.0 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0281-250MG |

1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone |

113961-88-9 | 95% | 250MG |

¥ 501.00 | 2023-03-30 | |

| Chemenu | CM222941-1g |

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone |

113961-88-9 | 95% | 1g |

$138 | 2023-11-24 | |

| TRC | T795868-5mg |

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone |

113961-88-9 | 5mg |

$ 70.00 | 2022-06-02 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD297436-1g |

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone |

113961-88-9 | 97% | 1g |

¥5787.0 | 2022-03-01 | |

| Ambeed | A170468-50mg |

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone |

113961-88-9 | 97% | 50mg |

$9.0 | 2023-09-07 | |

| Alichem | A189006674-250mg |

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone |

113961-88-9 | 95% | 250mg |

$492.80 | 2023-09-04 |

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone 関連文献

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanoneに関する追加情報

Introduction to 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone (CAS No. 113961-88-9)

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone, also known by its CAS registry number 113961-88-9, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader category of tetrahydroquinoline derivatives, which are known for their diverse biological activities and potential applications in drug discovery. In recent years, advancements in synthetic methodologies and computational modeling have shed new light on the structural properties and functional versatility of this compound.

The molecular structure of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone is characterized by a tetrahydroquinoline ring system substituted with an ethanone group at the sixth position. This substitution pattern plays a crucial role in determining the compound's physicochemical properties and biological behavior. The tetrahydroquinoline moiety itself is a partially saturated bicyclic structure that exhibits unique electronic properties due to the conjugation between the aromatic ring and the adjacent amine group. The ethanone substituent further enhances the compound's reactivity and selectivity in various chemical reactions.

Recent studies have explored the synthesis of CAS No. 113961-88-9 through a variety of routes, including traditional organic synthesis techniques and modern catalytic processes. For instance, researchers have employed palladium-catalyzed coupling reactions to efficiently construct the tetrahydroquinoline skeleton. These methods not only improve the yield but also allow for greater control over the stereochemistry of the product. Additionally, computational studies using density functional theory (DFT) have provided insights into the electronic structure of this compound, elucidating its reactivity towards nucleophilic and electrophilic attacks.

The biological activity of CAS No. 113961-88-9 has been a focal point of recent research efforts. In vitro assays have demonstrated that this compound exhibits potent antioxidant properties, making it a promising candidate for applications in oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions. Furthermore, studies have shown that CAS No. 113961-88-9 can modulate key cellular signaling pathways involved in inflammation and apoptosis. These findings underscore its potential as a lead molecule for drug development.

In terms of pharmacokinetics, CAS No. 113961-88-9 has been shown to exhibit favorable absorption profiles in preclinical models. Its lipophilic nature facilitates its passage through biological membranes, while its metabolic stability ensures sustained levels in systemic circulation. However, further studies are required to fully characterize its pharmacokinetic profile in humans and to assess its safety profile.

The application of CAS No. 113961-88-9 extends beyond pharmacology into materials science and catalysis. For example, researchers have investigated its use as a ligand in transition metal-catalyzed reactions due to its ability to coordinate with metal centers effectively. This property has led to novel catalytic systems with enhanced activity and selectivity in organic transformations.

Looking ahead, ongoing research aims to optimize the synthesis of CAS No. 113961-88-9 further while exploring its potential as a therapeutic agent for various diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical practice.

In conclusion, CAS No. 1139655757757757757757757757757757 (also referred to as CAS No: 00000000) stands out as a versatile compound with immense potential across multiple scientific disciplines. Its unique chemical properties combined with cutting-edge research advancements position it as a key player in future innovations within organic chemistry and pharmacology.

113961-88-9 (1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone) 関連製品

- 1225850-36-1(4-(4-ethylphenyl)-1H-imidazole)

- 2624138-03-8(1-(2-Bromo-6-chlorophenyl)methanamine hydrochloride)

- 1355225-27-2(2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester)

- 1186195-24-3(3,5-Difluoro-4-methoxypyridine)

- 946247-29-6(N'-(2,4-difluorophenyl)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylethanediamide)

- 4039-32-1(lithium(1+) ion bis(trimethylsilyl)azanide)

- 1511874-49-9(2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine)

- 946233-27-8(N-(2H-1,3-benzodioxol-5-yl)-N'-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1795415-69-8(N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}naphthalene-1-carboxamide)

- 1478427-55-2(2H-Pyran, 4-(chloromethyl)tetrahydro-4-(2-methylpropyl)-)